molecular formula C7H7BrN6O B1383160 6-Bromomethyl-2,4-diamino-7-pteridinol CAS No. 1797989-11-7

6-Bromomethyl-2,4-diamino-7-pteridinol

Cat. No.: B1383160
CAS No.: 1797989-11-7
M. Wt: 271.07 g/mol
InChI Key: VKABHVKEPGDZME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromomethyl-2,4-diamino-7-pteridinol typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-diamino-6-methyl-7-pteridinol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromomethyl-2,4-diamino-7-pteridinol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include oxo derivatives and hydroxylated compounds.

    Reduction Reactions: Products include primary and secondary amines.

Mechanism of Action

The mechanism of action of 6-Bromomethyl-2,4-diamino-7-pteridinol involves its interaction with specific molecular targets and pathways. The bromomethyl group allows the compound to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, RNA, and proteins. This can lead to the inhibition of enzymatic activity and disruption of cellular processes .

Comparison with Similar Compounds

6-Bromomethyl-2,4-diamino-7-pteridinol can be compared with other similar compounds such as:

    2,4-Diamino-6-methyl-7-pteridinol: Lacks the bromomethyl group and has different reactivity and applications.

    6-Chloromethyl-2,4-diamino-7-pteridinol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.

    2,4-Diamino-6-hydroxymethyl-7-pteridinol: Contains a hydroxymethyl group, which affects its solubility and reactivity.

The uniqueness of this compound lies in its bromomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

6-Bromomethyl-2,4-diamino-7-pteridinol is a pteridine derivative that has garnered attention for its biological activity, particularly in the fields of oncology and biochemistry. This compound is characterized by its molecular formula C7H7BrN6OC_7H_7BrN_6O and a molecular weight of 271.07 g/mol. Its structure includes a bromomethyl group, which plays a crucial role in its mechanism of action.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. The bromomethyl group allows the compound to act as an alkylating agent , forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This interaction can inhibit enzymatic activity and disrupt normal cellular processes, leading to potential therapeutic effects against cancer and other diseases.

Key Mechanisms:

  • Inhibition of Thymidylate Synthase : The compound has been shown to inhibit DNA synthesis by interfering with thymidylate synthase, an enzyme critical for nucleotide production.
  • Inhibition of Nitroaldolase : It acts as a potent inhibitor of nitroaldolase (EC 1.2.1.22), affecting cell growth in murine leukemia cells .
  • Disruption of Membrane Transport : The compound inhibits membrane transport and chloride ion influx, which are necessary for tumor cell proliferation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study/Source Biological Activity Mechanism Effect
BenchChem Antitumor ActivityInhibits DNA synthesisInterferes with thymidylate synthase
Smolecule Enzyme InhibitionNitroaldolase inhibitionReduces growth in leukemia cells
Chemical Book Antimetabolite PropertiesAlkylation of nucleophilesDisrupts cellular processes

Case Studies

  • Antitumor Efficacy : In vitro studies indicate that this compound effectively inhibits the proliferation of various cancer cell lines by targeting thymidylate synthase. This inhibition leads to reduced DNA synthesis, making it a candidate for further investigation as an anticancer agent.
  • Enzymatic Inhibition : Research has demonstrated that this compound significantly inhibits nitroaldolase activity in murine models, suggesting its potential use in therapeutic applications aimed at leukemia treatment.
  • Synthesis and Derivatives : The compound serves as an intermediate in the synthesis of various pteridine derivatives, which are important for developing novel antifolate drugs like methotrexate and aminopterin .

Comparative Analysis

When compared to similar compounds such as 2,4-Diamino-6-methyl-7-pteridinol and 6-Chloromethyl-2,4-diamino-7-pteridinol, this compound exhibits distinct reactivity due to the presence of the bromomethyl group. This unique feature enhances its alkylating ability and potential therapeutic applications.

Comparison Table

Compound Key Feature Biological Activity
This compoundBromomethyl groupAntitumor activity; enzyme inhibition
2,4-Diamino-6-methyl-7-pteridinolLacks bromomethyl groupLimited reactivity; less effective
6-Chloromethyl-2,4-diamino-7-pteridinolChloromethyl instead of bromomethylDifferent chemical properties; varied applications

Properties

IUPAC Name

2,4-diamino-6-(bromomethyl)-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN6O/c8-1-2-6(15)13-5-3(11-2)4(9)12-7(10)14-5/h1H2,(H5,9,10,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKABHVKEPGDZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC2=C(N=C(N=C2NC1=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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